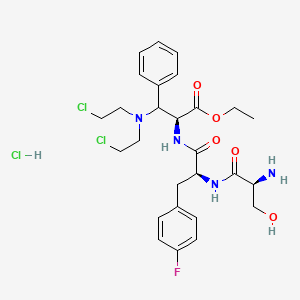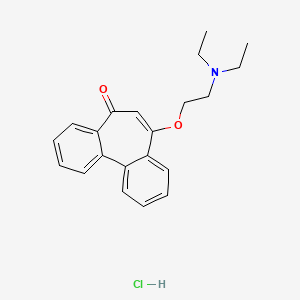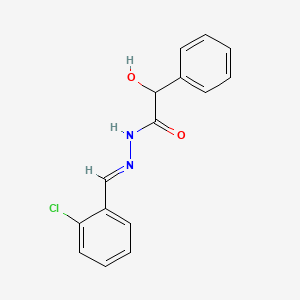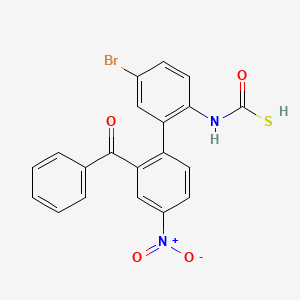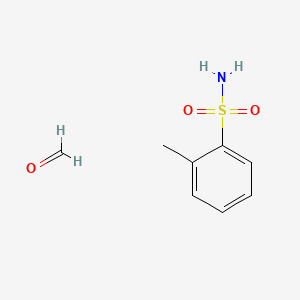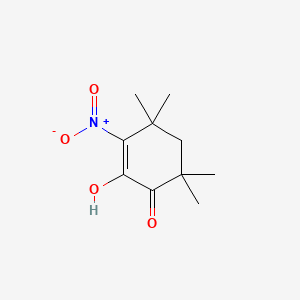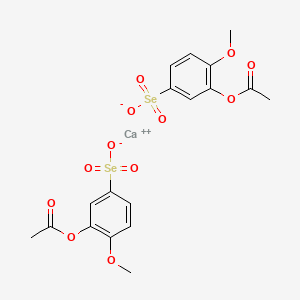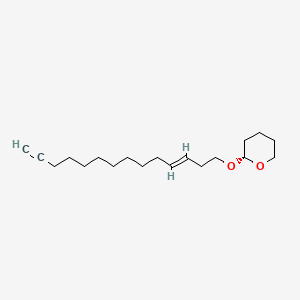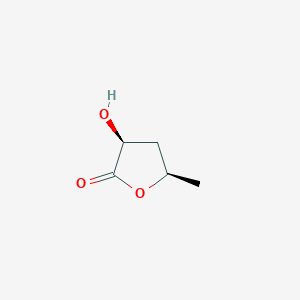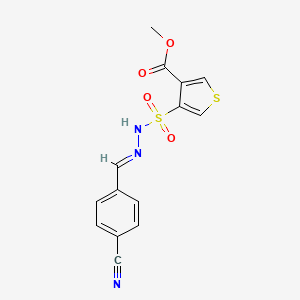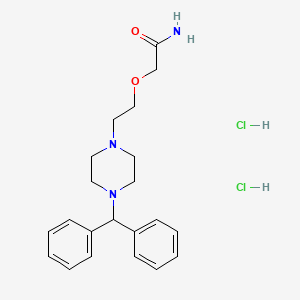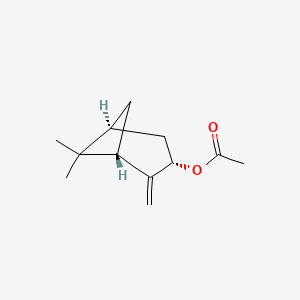
Pinocarvyl acetate, cis-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinocarvyl acetate, cis-(+)-: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . . This compound is characterized by its unique chemical structure, which includes a cyclohexene ring with an acetate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, cis-(+)- can be synthesized through the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions to achieve high yields.
Industrial Production Methods: Industrial production of pinocarvyl acetate, cis-(+)- often involves the use of β-pinenoxide as the starting material, which is reacted with acetic anhydride in the presence of various acid catalysts . The reaction conditions are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pinocarvyl acetate, cis-(+)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various .
Scientific Research Applications
Pinocarvyl acetate, cis-(+)- has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in analytical chemistry for the development of new analytical methods.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its effects on cell signaling pathways .
Medicine:
- Explored for its potential use in pharmaceutical formulations .
- Researched for its anti-inflammatory and antioxidant properties.
Industry:
- Used as a fragrance compound in the perfume industry.
- Employed as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of pinocarvyl acetate, cis-(+)- involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence gene expression and cellular signaling pathways , leading to its observed biological effects.
Comparison with Similar Compounds
- trans-Pinocarvyl acetate
- (Z)-Pinocarvyl acetate
- Pinocarvyl acetate
Comparison: Pinocarvyl acetate, cis-(+)- is unique due to its stereochemistry , which influences its chemical reactivity and biological activity . Compared to its stereoisomers, it may exhibit different physical properties and biological effects , making it a valuable compound for various applications.
Properties
CAS No. |
75044-06-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1 |
InChI Key |
UDBAGFUFASPUFS-AXFHLTTASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
Canonical SMILES |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


